

# preventing clotting in the Prisma APH circuit during long procedures

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Prisma APH*

Cat. No.: *B1178968*

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## Technical Support Center: Prisma APH Circuit Management

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing clotting within the **Prisma APH** circuit during long procedures.

## Troubleshooting Guides

Issue: Suspected Circuit Clotting

Q1: What are the initial signs of potential clotting in the **Prisma APH** circuit?

A1: Early indications of circuit clotting can manifest as gradual or sudden changes in pressure readings. Key alarms to monitor on the Prismaflex system include:

- "Filter is Clotting" Advisory: This may be triggered by an increased filter pressure drop or a rise in transmembrane pressure (TMP).[\[1\]](#)[\[2\]](#)
- Increasing Access Pressure (More Negative): This can indicate an obstruction to flow from the patient, which may be related to the access catheter or early clot formation in the access line.

- Increasing Return Pressure (More Positive): This suggests a blockage in the return line, deaeration chamber, or the patient's return access.[3]
- Visual Evidence: Inspect the circuit for any visible signs of clots, such as fibrin strands or darkened areas, particularly in the filter and deaeration chamber.[4]

Q2: My Prismaflex is alarming for high return pressure. What steps should I take?

A2: A high return pressure alarm indicates an obstruction downstream of the filter. Follow these steps to troubleshoot:

- Assess the Patient: Check the patient's access site for any issues such as catheter kinking or malposition.
- Inspect the Circuit: Visually examine the return line from the filter to the patient for any kinks, clamps, or visible clots.[2]
- Check the Deaeration Chamber: Ensure the fluid level in the deaeration chamber is appropriate. A low level can lead to air-blood interface issues and clotting.[4]
- Review Anticoagulation: Verify that the correct anticoagulant is being delivered at the prescribed rate. Inadequate anticoagulation is a primary cause of filter clotting.[4]
- Consider Circuit Change: If the pressure does not resolve after the above steps, and clotting is suspected, it may be necessary to change the circuit to ensure patient safety and procedural efficacy.[5]

Q3: The "Filter is Clotting" advisory alarm is displayed. What is the appropriate course of action?

A3: This alarm indicates that the filter's performance is declining, likely due to clot formation.

- Review Pressure Trends: Observe the trend of the filter pressure drop and transmembrane pressure (TMP) to confirm a progressive increase.[1]
- Evaluate Anticoagulation: Assess the adequacy of the current anticoagulation protocol. This includes verifying the correct dosage and delivery of citrate or heparin. For regional citrate

anticoagulation (RCA), check the post-filter ionized calcium (iCa) levels. For heparin, review the activated partial thromboplastin time (aPTT) if being monitored.

- **Optimize Blood Flow:** Ensure the prescribed blood flow rate is maintained. Insufficient blood flow can contribute to stasis and clotting.
- **Prepare for a Circuit Change:** If the pressure continues to rise and the alarm persists, anticipate the need for a new **Prisma APH** circuit to avoid complete circuit failure and ensure the continuity of the procedure.[2]

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary anticoagulation strategies to prevent clotting in the **Prisma APH** circuit during long procedures?

**A1:** The two most common anticoagulation methods for apheresis procedures are regional citrate anticoagulation (RCA) and systemic heparinization.[6]

- **Regional Citrate Anticoagulation (RCA):** This is often the preferred method as it anticoagulates the blood only within the extracorporeal circuit.[7] Citrate works by binding to ionized calcium, a necessary component for the coagulation cascade.[7] The Prismaflex system delivers a citrate solution (commonly Acid Citrate Dextrose - ACD-A) pre-blood pump, and calcium is returned to the patient to maintain normal systemic calcium levels.[7]
- **Systemic Heparin Anticoagulation:** Heparin is another effective anticoagulant that works by potentiating the activity of antithrombin, which in turn inactivates thrombin and other clotting factors.[6] It is administered systemically, meaning it anticoagulates both the circuit and the patient. This method requires careful monitoring to minimize the risk of bleeding complications.[8]

**Q2:** What are the key parameters to monitor for each anticoagulation strategy?

**A2:** Monitoring specific laboratory values is crucial for the safe and effective use of anticoagulants:

- **For Regional Citrate Anticoagulation (RCA):**

- Post-Filter Ionized Calcium (iCa): The primary target for effective circuit anticoagulation. The goal is to maintain a low iCa level in the circuit to prevent clotting.
- Systemic Ionized Calcium (iCa): Monitored to ensure the patient's calcium levels remain within the normal range.
- For Systemic Heparin Anticoagulation:
  - Activated Partial Thromboplastin Time (aPTT): Often used to monitor the anticoagulant effect of heparin, though a specific target range may vary based on the institutional protocol.
  - Platelet Count: Monitored to detect heparin-induced thrombocytopenia (HIT), a rare but serious complication.

Q3: Can both citrate and heparin be used together?

A3: In certain situations, a combination of citrate and heparin may be used. This approach might be considered in cases of insufficient anticoagulation with citrate alone, especially in procedures with a high risk of clotting.[\[8\]](#)

## Data Presentation

Table 1: Anticoagulation Parameters for **Prisma APH** Procedures

Parameter	Regional Citrate Anticoagulation (RCA)	Systemic Heparin Anticoagulation
Anticoagulant	Acid Citrate Dextrose - Formula A (ACD-A)	Unfractionated Heparin
Mechanism of Action	Chelates ionized calcium, inhibiting the coagulation cascade.[7]	Potentiates antithrombin, inactivating thrombin and other clotting factors.[6]
Typical Administration	Continuous infusion via the Pre-Blood Pump (PBP) on the Prismaflex.[7]	Initial bolus followed by a continuous infusion.
Monitoring Target (Circuit)	Post-filter ionized calcium (iCa): 0.25-0.35 mmol/L.[7]	N/A
Monitoring Target (Systemic)	Systemic ionized calcium (iCa) within normal physiological range.	aPTT (if monitored, target range as per institutional protocol).
Key Advantages	Regional effect (reduced risk of systemic bleeding).[9]	Well-established, readily available.
Potential Complications	Hypocalcemia, hypernatremia, metabolic alkalosis.[9][10]	Bleeding, Heparin-Induced Thrombocytopenia (HIT).

## Experimental Protocols

### Protocol 1: Regional Citrate Anticoagulation (RCA) Initiation

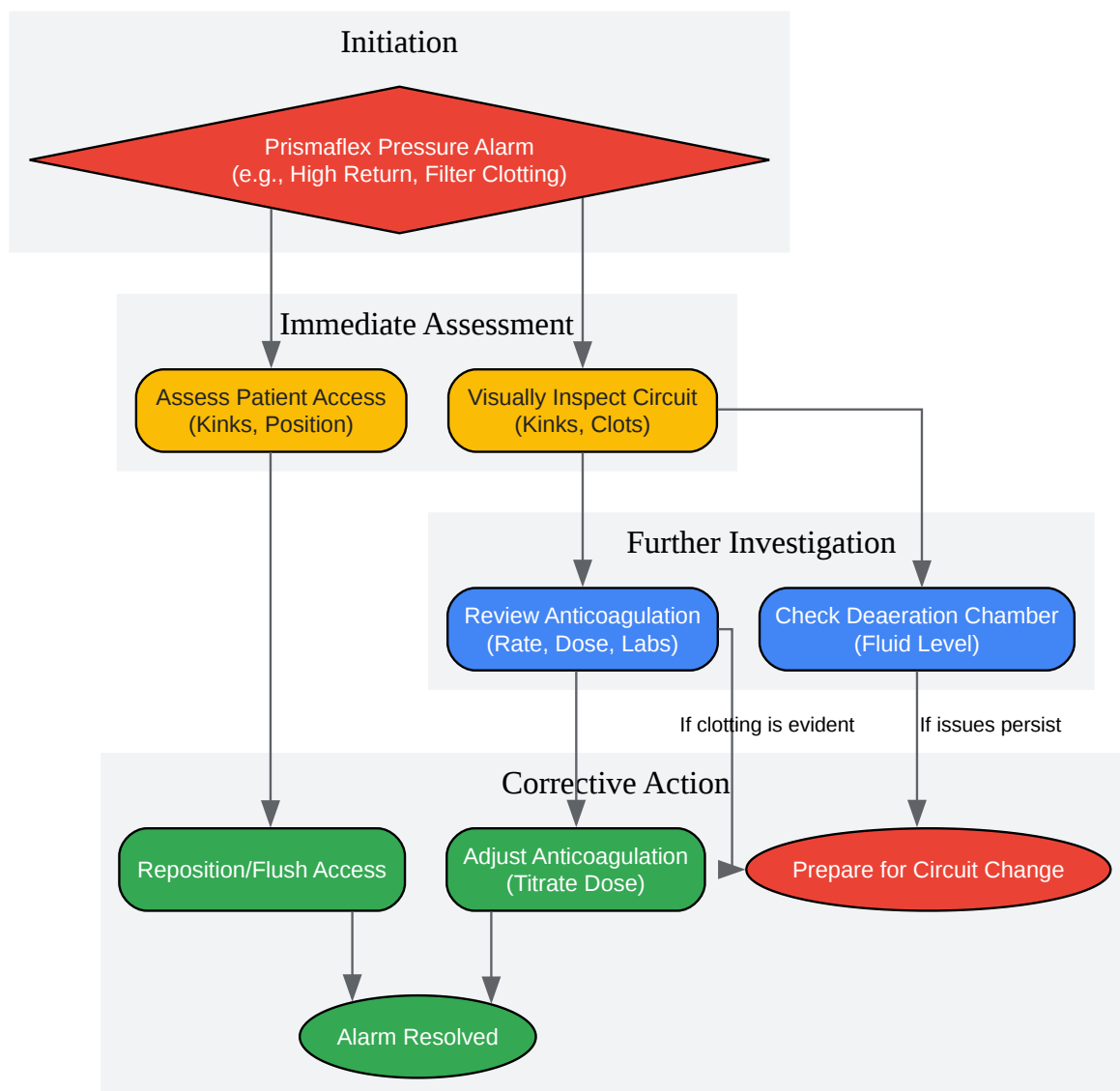
- **Baseline Labs:** Prior to starting the procedure, obtain baseline systemic ionized calcium, electrolytes, and acid-base status.
- **Citrate Solution:** Use a commercially prepared Acid Citrate Dextrose - Formula A (ACD-A) solution.
- **Prismaflex Setup:** Program the Prismaflex to deliver the citrate solution via the Pre-Blood Pump (PBP). The initial citrate dose is typically prescribed by a physician based on the blood flow rate.

- Calcium Replacement: Simultaneously, initiate a calcium gluconate or calcium chloride infusion through a separate central venous line to maintain the patient's systemic ionized calcium within the normal range.[\[10\]](#)
- Monitoring:
  - Measure the post-filter ionized calcium 30-60 minutes after initiation and then every 4-6 hours, adjusting the citrate rate to maintain the target range (e.g., 0.25-0.35 mmol/L).[\[7\]](#)
  - Measure systemic ionized calcium and electrolytes every 4-6 hours, adjusting the calcium infusion rate as needed.

#### Protocol 2: Systemic Heparin Anticoagulation Initiation

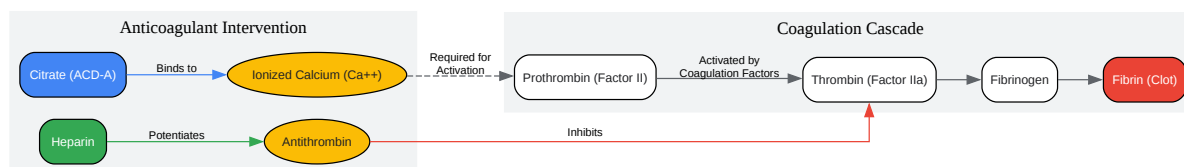
- Baseline Labs: Obtain baseline aPTT and platelet count.
- Heparin Bolus: Administer an initial intravenous bolus of unfractionated heparin as prescribed (e.g., 30 units/kg).[\[11\]](#)
- Heparin Infusion: Immediately following the bolus, commence a continuous intravenous infusion of heparin at the prescribed rate (e.g., 10 units/kg/hour).[\[12\]](#)
- Monitoring:
  - Monitor aPTT (if required by protocol) 4-6 hours after initiation and after any dose change, adjusting the infusion rate to achieve the target range.
  - Monitor platelet counts regularly to screen for HIT.

## Mandatory Visualization



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Caption: Troubleshooting workflow for Prismaflex pressure alarms indicating potential circuit clotting.



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Caption: Simplified signaling pathways of citrate and heparin anticoagulation in preventing clot formation.

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- To cite this document: BenchChem. [preventing clotting in the Prisma APH circuit during long procedures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178968#preventing-clotting-in-the-prisma-aph-circuit-during-long-procedures]

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